molecular formula C31H33N3O10 B13385696 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Cat. No.: B13385696
M. Wt: 607.6 g/mol
InChI Key: UOEGMVQGRMCJDM-UHFFFAOYSA-N
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Description

6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is particularly notable for its photolabile protecting groups, which can be cleaved by light, making it useful in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid involves multiple steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol and 9H-fluoren-9-ylmethanol.

    Protection of Functional Groups: The amino and carboxyl groups are protected using photolabile protecting groups such as nitroveratryloxycarbonyl (NVOC) and fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reactions: The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the protecting groups using light (for NVOC) and a base like piperidine (for Fmoc).

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for its scalability and ability to produce high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted benzyl derivatives are typically formed.

Scientific Research Applications

6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is widely used in scientific research:

    Chemistry: Utilized in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of high-purity peptides for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its photolabile protecting groups. Upon exposure to light, these groups are cleaved, revealing the active amino or carboxyl groups. This allows for precise control over the timing and location of peptide bond formation, making it invaluable in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(tert-butoxycarbonylamino)hexanoic acid
  • 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(benzyloxycarbonylamino)hexanoic acid

Uniqueness

What sets 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid apart is its dual photolabile protecting groups. This feature allows for more complex and controlled peptide synthesis compared to similar compounds that may only have a single photolabile group.

Properties

Molecular Formula

C31H33N3O10

Molecular Weight

607.6 g/mol

IUPAC Name

6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)

InChI Key

UOEGMVQGRMCJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC

Origin of Product

United States

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